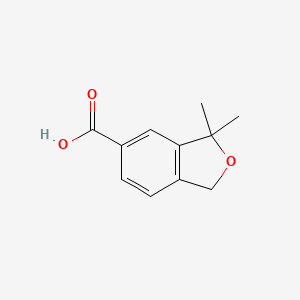

3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3,3-dimethyl-1H-2-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-11(2)9-5-7(10(12)13)3-4-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) |

InChI Key |

NAHLEXBLNXINNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(CO1)C=CC(=C2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Hydroxyacetophenone with Methallyl Halides

A well-documented approach involves reacting 2-hydroxyacetophenone with methallyl halides to form 2-acetylphenyl methallyl ethers, which upon rearrangement and cyclization yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran derivatives. This sequence is described in US Patent US3419579A and involves:

- Step (a): Formation of 2-acetylphenyl methallyl ether by refluxing 2-hydroxyacetophenone with methallyl halide in the presence of an acid acceptor.

- Step (b): Rearrangement and cyclization of the ether at elevated temperatures (150–250 °C) to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

- Step (c): Oxidation of the acetyl group to an acetoxy group.

- Step (d): Hydrolysis of the acetoxy group to produce 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

This method provides high yields and purity, starting from inexpensive materials and is adaptable to various substituted benzofurans.

Key Parameters in Cyclization

- Temperature control is critical: below 150 °C, the rearrangement is slow; above 250 °C, degradation occurs.

- Cyclization can be catalyzed by acids and may be done in one or two steps.

- Solvent choice is flexible, with or without solvents like o-dichlorobenzene.

Introduction of the Carboxylic Acid Group at the 5-Position

Functionalization via Aromatic Substitution and Oxidation

The carboxylic acid group at the 5-position is introduced by selective oxidation or via substitution reactions on the benzofuran ring.

Synthetic Method from Methyl 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate

A multi-step synthetic route described in CN104016949A involves:

- Starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, reacting with triphenylphosphine and diethyl azodiformate in tetrahydrofuran (THF) to form a 2,3-dihydrobenzofuran methyl formiate intermediate.

- Chlorination using N-chlorosuccinimide to introduce chloro substituents.

- Hydrolysis and pH adjustment to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives.

Though this example focuses on chloro-substituted benzofurans, the methodology is adaptable for carboxylic acid functionalization at specific ring positions, including the 5-position, by modifying substituents and reaction conditions.

Purification and Characterization

- Purification typically involves crystallization, solvent washes, and silica gel chromatography.

- Characterization includes NMR, IR spectroscopy, and melting point analysis to confirm ring formation and functional group installation.

Summary Table of Preparation Methods

Research Findings and Considerations

- The cyclization method via methallyl halides is efficient and scalable, providing high yield and purity.

- Control of reaction temperature and catalyst presence is crucial for optimal cyclization and minimal by-products.

- Functionalization of the benzofuran ring to introduce carboxylic acid groups can be achieved by selective oxidation or substitution, with careful control of reaction conditions to avoid degradation.

- The synthetic routes are flexible and can be tailored to introduce various substituents, including the 3,3-dimethyl groups and 5-carboxylic acid.

Chemical Reactions Analysis

3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium, platinum, and acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the benzofuran ring .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation . Additionally, these compounds can interact with various enzymes and receptors, leading to their biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural differences among analogs include substituent positions, oxidation states of the benzofuran ring, and additional functional groups. Below is a comparative analysis:

Key Observations :

- Ring Saturation : The dihydrofuran ring in 3,3-dimethyl and 2-methyl analogs introduces strain and reduced aromaticity compared to fully aromatic 3-methylbenzofuran-5-carboxylic acid, affecting electronic properties and reactivity .

- Oxo Groups : The 1,1-dimethyl-3-oxo analog (CAS 1428-81-5) and 1,3-dioxo derivative (CAS 552-30-7) exhibit increased electrophilicity due to ketone/anhydride groups, enhancing their utility in nucleophilic reactions .

Physical and Chemical Properties

- Solubility : Carboxylic acid-containing analogs exhibit moderate water solubility (e.g., 1,3-dioxo derivative: ~5 mg/mL in aqueous NaOH) .

- Thermal Stability : Aromatic analogs (e.g., 3-methylbenzofuran-5-carboxylic acid) decompose above 250°C, while dihydrofuran derivatives are less thermally stable .

Biological Activity

3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring system. The compound's molecular formula is C11H12O3, and it has a molar mass of approximately 192.21 g/mol. This article explores the biological activities associated with this compound, including its potential therapeutic effects and interactions within biological systems.

Chemical Structure and Properties

The compound features two methyl groups at the 3-position and a carboxylic acid functional group at the 5-position. This configuration contributes to its chemical reactivity and potential biological activities. The benzofuran moiety may engage in various reactions typical for carboxylic acids, which can lead to diverse biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but several studies have indicated its potential in various therapeutic applications:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives of benzofuran have shown anti-inflammatory activity, indicating that this compound might also possess similar properties.

- Cannabinoid Receptor Agonism : Related compounds have been identified as selective agonists for cannabinoid receptors (specifically CB2), which are involved in various physiological processes including pain modulation and immune response .

- Cytotoxicity against Cancer Cells : While specific data on this compound is limited, structurally similar benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique biological properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | C11H12O3 | Lacks one methyl group compared to the target compound |

| 1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | C11H12O4 | Contains an oxo group instead of a methyl group |

| 1,3-Dioxo-2-benzofuran-5-carboxylic acid | C11H10O5 | Features dioxo functionality |

The structural differences among these compounds may lead to variations in their biological activities, highlighting the importance of further research into the specific effects of this compound.

Case Studies and Research Findings

Recent studies have explored the biological activity of related benzofuran derivatives:

- Study on Cannabinoid Receptor Agonists : A series of N-alkyl-isatin acylhydrazone derivatives were synthesized to improve drug-like properties for neuropathic pain treatment. The findings suggested that modifications to the benzofuran scaffold could enhance bioavailability compared to traditional isatin structures .

- Cytotoxicity Research : Investigations into clerodane diterpenes revealed significant cytotoxic activity against human melanoma and glioblastoma cell lines. These findings suggest that similar structural motifs in benzofurans could yield compounds with potent anticancer properties .

Q & A

Q. Critical Parameters :

- Temperature : Controlled heating (80–120°C) avoids side reactions like decarboxylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity .

Advanced Question : How can competing side reactions (e.g., over-oxidation or dimerization) be mitigated during synthesis? Answer :

- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) slow down undesired pathways.

- Protecting Groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid to prevent decarboxylation).

- Catalytic Optimization : Use transition-metal catalysts (e.g., Pd/Cu systems) for regioselective substitutions .

Characterization and Stability

Basic Question : What analytical techniques are essential for characterizing this compound? Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzofuran scaffold and substituent positions. Key signals:

- Dimethyl groups : δ ~1.3–1.5 ppm (singlet, 6H).

- Carboxylic acid proton : Broad peak at δ ~12–13 ppm (¹H NMR).

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 206.19) validates molecular weight .

- HPLC : Purity assessment using C18 columns (retention time ~8–10 min in methanol/water) .

Advanced Question : How does the compound’s stability vary under different storage conditions? Answer :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres .

- Photostability : Susceptible to UV-induced ring-opening; use amber vials for long-term storage.

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pKa ~4.5–5.0), affecting solubility .

Biological Activity and Interaction Studies

Basic Question : What biological targets or pathways are associated with this compound? Answer : Benzofuran derivatives exhibit activity against:

- Enzymes : Inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms due to structural mimicry of arachidonic acid.

- Receptors : Partial agonism at G-protein-coupled receptors (e.g., serotonin receptors) via π-π stacking interactions .

Advanced Question : How can structure-activity relationships (SAR) be explored to enhance target specificity? Answer :

- Derivatization : Modify the carboxylic acid to amides or esters to alter lipophilicity and membrane permeability.

- Isosteric Replacement : Substitute the dimethyl group with trifluoromethyl to enhance metabolic stability.

- Docking Studies : Use computational models (e.g., AutoDock Vina) to predict binding affinities for COX-2 or kinase targets .

Structural and Crystallographic Analysis

Basic Question : What crystallographic data are available for this compound? Answer :

- Unit Cell Parameters : Monoclinic system (space group P2₁/c) with Z = 4.

- Key Bond Lengths : C-O (1.36 Å) and C=O (1.21 Å) in the benzofuran core .

- Hydrogen Bonding : Carboxylic acid forms dimers via O-H···O interactions (2.65 Å) .

Advanced Question : How can crystallographic data resolve contradictions in proposed tautomeric forms? Answer :

- X-ray Diffraction : Directly visualizes the keto-enol equilibrium. For this compound, the keto form dominates in the solid state.

- DFT Calculations : Compare experimental and computed IR spectra to validate tautomeric preferences .

Data Contradictions and Validation

Basic Question : How should researchers address discrepancies in reported spectroscopic data? Answer :

- Reproducibility : Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR).

- Isotopic Labeling : Use ¹³C-labeled analogs to confirm peak assignments .

Advanced Question : What strategies resolve conflicting biological activity reports across studies? Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.